Dichlorprop-p-sodium

Description

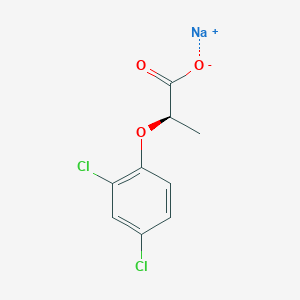

Structure

2D Structure

Properties

CAS No. |

119299-10-4 |

|---|---|

Molecular Formula |

C9H7Cl2NaO3 |

Molecular Weight |

257.04 g/mol |

IUPAC Name |

sodium;(2R)-2-(2,4-dichlorophenoxy)propanoate |

InChI |

InChI=1S/C9H8Cl2O3.Na/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1/t5-;/m1./s1 |

InChI Key |

XWAFIZUTHLRWBE-NUBCRITNSA-M |

SMILES |

CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[Na+] |

Isomeric SMILES |

C[C@H](C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[Na+] |

Canonical SMILES |

CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[Na+] |

Other CAS No. |

119299-10-4 |

Pictograms |

Corrosive; Irritant |

Synonyms |

sodium (R)-2-(2,4-dichlorophenoxy)propionate |

Origin of Product |

United States |

Mechanistic Principles of Dichlorprop P Sodium Action

Elucidation of Auxin Mimicry in Plant Physiological Processes

Dichlorprop-p-sodium functions as a synthetic auxin, closely mimicking the activity of endogenous indole-3-acetic acid (IAA), the primary natural auxin in higher plants herts.ac.ukherts.ac.ukontosight.aicanada.caontosight.ainih.gov. While auxins are crucial for stimulating various growth and developmental processes at optimal low concentrations, supraoptimal concentrations, as induced by this compound, lead to severe growth disturbances and ultimately lethal damage to the plant nih.gov.

The core of this mimicry involves the interaction of this compound with plant auxin receptors. Synthetic auxins, including this compound, are perceived by a family of F-box proteins, notably the transport inhibitor response 1 (TIR1) and auxin signaling F-box (AFB) proteins nih.gov. The binding of this compound to these TIR1/AFB auxin receptors facilitates the tethering of transcriptional repressor proteins, known as Aux/IAA proteins, to a Skp1-cullin-F-box (SCF) complex nih.gov. This interaction leads to the degradation of the Aux/IAA repressors, which in turn derepresses transcriptional activator proteins called auxin response factors (ARFs) nih.gov. The activated ARFs then trigger the overexpression of numerous auxin-response genes nih.gov.

A key consequence of this gene overexpression is the enhanced biosynthesis of other plant hormones, particularly ethylene (B1197577) and abscisic acid (ABA) nih.gov. Specifically, genes involved in 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (for ethylene biosynthesis) and 9-cis-epoxycarotenoid dioxygenase (NCED) (for ABA biosynthesis) are overexpressed nih.gov. The elevated levels of ethylene induce characteristic physiological responses such as epinasty (downward curvature of leaves) and generalized tissue swelling fohvos.infonih.gov. Concurrently, the excessive auxin activity also causes horizontal stem curvature, or stem curling fohvos.infonih.gov. Abscisic acid, in turn, mediates stomatal closure, which restricts transpiration and carbon assimilation, and directly inhibits cell division and expansion nih.gov. Together with ethylene, ABA promotes foliar senescence, leading to chloroplast damage and the destruction of membrane and vascular system integrity nih.gov. The culmination of these disrupted physiological processes is severe growth inhibition, desiccation, tissue decay, and ultimately plant death herts.ac.ukherts.ac.ukontosight.aicanada.caontosight.aifohvos.infonih.gov.

Cellular and Molecular Disruptions Induced by this compound

The auxin mimicry of this compound translates into a cascade of cellular and molecular disruptions within the plant. These include:

Morphological and Structural Alterations: this compound induces significant stem and leaf malformations herts.ac.ukherts.ac.ukherts.ac.ukfohvos.info. At a cellular level, it causes excessive cell elongation and disrupts normal cell wall plasticity wikipedia.orgontosight.ai. Studies have shown that the R-enantiomer of dichlorprop (B359615) can cause stronger disturbances to leaf morphology and mesophyll cell structure researchgate.net.

Metabolic Dysregulation: The compound leads to alterations in the biosynthesis of proteins and an increase in ethylene production wikipedia.org. Research findings indicate a differential profile in leaf metabolites, particularly carbohydrates, organic acids, and fatty acids, following exposure researchgate.net. It can inhibit carbohydrate synthesis metabolism, including starch and sucrose (B13894) metabolism, and glyoxylate (B1226380) and dicarboxylate metabolism researchgate.net. Conversely, basic energy-generating pathways, such as the tricarboxylic acid (TCA) cycle and the pentose (B10789219) phosphate (B84403) pathway, may be elevated researchgate.net. The compound also causes disturbances in secondary metabolites mdpi.com.

Oxidative Stress and Cellular Damage: A critical aspect of this compound's action is the induction of oxidative stress. It leads to the accumulation of reactive oxygen species (ROS) and the aggregation of iron within plant tissues nih.govnih.gov. This oxidative imbalance results in the accumulation of toxic lipid peroxides and malondialdehyde, while simultaneously depleting crucial antioxidants like glutathione (B108866), ascorbic acid, and glutathione peroxidase nih.gov. The overproduction of ROS can severely damage the plant's DNA, proteins, and lipids, leading to cellular dysfunction and death mdpi.comnih.gov. NADPH oxidases are implicated in herbicide-induced ROS accumulation, and lipoxygenase and NADPH cytochrome P450 oxidase positively regulate lipid peroxidation nih.gov. These processes ultimately disrupt the integrity of plant cell membranes and can trigger a form of programmed cell death known as ferroptosis-like death nih.gov. Furthermore, the activity of hydrolytic enzymes for proteins, nucleic acids, sugars, and lipids increases under stress induced by such compounds mdpi.com.

The following table summarizes the key physiological and cellular/molecular disruptions induced by this compound:

| Category of Disruption | Specific Physiological/Cellular/Molecular Effect | References |

| Auxin Mimicry Effects | Stem and leaf malformations (epinasty, curling) | herts.ac.ukherts.ac.ukherts.ac.ukfohvos.infonih.gov |

| Excessive cell elongation | ontosight.ai | |

| Disruption of cell wall plasticity | wikipedia.org | |

| Overexpression of auxin-response genes | nih.gov | |

| Increased ethylene production | wikipedia.orgnih.gov | |

| Increased abscisic acid (ABA) production | nih.gov | |

| Stomatal closure | nih.gov | |

| Inhibition of cell division and expansion | nih.gov | |

| Promotion of foliar senescence | nih.gov | |

| Cellular Stress | Reactive Oxygen Species (ROS) accumulation | mdpi.comnih.govnih.gov |

| Iron aggregation | nih.gov | |

| Lipid hydrogen peroxides and malondialdehyde accumulation | nih.gov | |

| Depletion of antioxidants (glutathione, ascorbic acid, glutathione peroxidase) | nih.gov | |

| Disruption of plant cell membranes | nih.gov | |

| Induction of ferroptosis-like death | nih.gov | |

| Increased hydrolytic enzyme activity | mdpi.com | |

| Metabolic Alterations | Altered protein biosynthesis | wikipedia.org |

| Disturbances in secondary metabolites | mdpi.com | |

| Altered carbohydrate, organic acid, and fatty acid profiles | researchgate.net | |

| Inhibition of carbohydrate synthesis metabolism (starch, sucrose, glyoxylate, dicarboxylate) | researchgate.net | |

| Elevation of energy-generating pathways (TCA cycle, pentose phosphate pathway) | researchgate.net |

Differential Phytotoxic Responses in Target and Non-Target Plant Species

This compound exhibits selective phytotoxicity, primarily affecting broadleaf (dicotyledonous) plant species while generally sparing monocotyledonous plants like cereals and grasses herts.ac.ukherts.ac.ukontosight.aicanada.caherts.ac.ukontosight.aifohvos.infogenewatch.org. This differential response is a hallmark of phenoxy herbicides.

The selectivity of this compound is attributed to various factors, including differences in herbicide absorption, translocation, and metabolism between susceptible and tolerant species researchgate.net. Broadleaf weeds are particularly susceptible to the uncontrolled growth induced by this synthetic auxin canada.cafohvos.infogenewatch.orgcambridge.org. In contrast, monocotyledonous plants possess mechanisms that allow them to tolerate or metabolize the herbicide more effectively, thereby mitigating its phytotoxic effects fohvos.infogenewatch.org.

Resistance to auxin-mimic herbicides, including this compound, can emerge in weed populations. This resistance often involves non-target site resistance (NTSR) mechanisms, such as reduced herbicide translocation within the plant, decreased absorption, or enhanced metabolic detoxification of the compound researchgate.net. In some cases, specific target site resistance mechanisms may also develop, although NTSR is more commonly observed researchgate.net. The distinct enantiomeric activity, where only the R-isomer (Dichlorprop-P) is herbicidally active, also contributes to the compound's selective action, as the S-isomer has little to no effect on plant growth wikipedia.orgcanada.caresearchgate.net. For instance, studies on Arabidopsis thaliana demonstrated that the R-DCPP enantiomer caused a significant decrease in fresh weight and more pronounced disturbances to leaf morphology and metabolism compared to the S-DCPP enantiomer researchgate.net.

Environmental Fate and Transport of Dichlorprop P Sodium

Soil Environmental Dynamics

The behavior of dichlorprop-P (B76475) in soil is primarily governed by its adsorption characteristics, mobility, and the extent of microbial degradation.

Microbial Biotransformation and Persistence Kinetics in Soil

In soil, Dichlorprop-p-sodium rapidly dissociates to the parent acid, dichlorprop-P. newsomseed.comnewsomseed.comgreenbook.net Dichlorprop-P is microbially degraded with a typical half-life of approximately 7 days in soil. newsomseed.comnewsomseed.comgreenbook.net Other reported aerobic soil half-lives for dichlorprop (B359615) range from 8 to 12 days, with disappearance essentially complete within 14 days. pesticideinfo.orgwho.int In one study, dichlorprop had a half-life of 5 days in soil from Vienna, Austria, incubated at 21 °C. nih.gov The degradation rate of dichlorprop in soil can increase with increased pH, and a lag period before degradation may decrease with repeated application. nih.gov

The rate of bacterial degradation among phenoxyalkanoic acid herbicides generally follows the order: 2,4-D > MCPA > mecoprop-P > dichlorprop-P. researchgate.netresearchgate.net Metabolism in soil involves the degradation of the side-chain to 2,4-dichlorophenol (B122985), followed by ring hydroxylation, and subsequent ring opening. nih.gov Degradation products of dichlorprop-P include 2,4-dichlorophenol, 2,4-dichloroanisole (B165449), and carbon dioxide, which are common degradates also observed for 2,4-D. nih.gov

Dichlorprop is a chiral molecule, and its enantiomers may exhibit different biodegradation rates. scispace.com For instance, in aerobic sewage sludge, the (S) enantiomer of dichlorprop was preferentially degraded, leading to a potential input of non-racemic dichlorprop into surface waters. scispace.com However, in aerobic soil samples, the (S)-dichlorprop has been observed to disappear significantly faster than the (R) enantiomer. scispace.com

Table 2: Dichlorprop-P Soil Half-Lives

| Environmental Condition | Half-Life (Days) | Source |

| Typical Soil (aerobic) | ~7 | newsomseed.comnewsomseed.comgreenbook.net |

| Aerobic Soil (average) | 14.0 | pesticideinfo.org |

| Aerobic Soil | 8-12 | who.int |

| Aerobic Soil (Vienna, 21°C) | 5 | nih.gov |

| Anaerobic Soil (average) | 159.0 | pesticideinfo.org |

Aquatic Environmental Dynamics

Dichlorprop-P can enter aquatic ecosystems through various transport mechanisms and undergoes transformation processes in water.

Hydrolytic and Photolytic Transformation Pathways

Hydrolysis is not expected to be an important environmental fate process for dichlorprop-P, as the compound lacks functional groups that hydrolyze under typical environmental conditions. nih.gov The acid form of dichlorprop-P was found to be stable in pH 9 buffer at the end of 30 days, with dichlorprop-P acid being the major product of hydrolysis. apvma.gov.au

Photolysis contributes to the removal of dichlorprop from the environment. who.int Dichlorprop-P has been shown to photodegrade in aqueous solution and on the surface of soil, with reported half-lives ranging from a few days to a week. apvma.gov.au Half-lives for the photodegradation of dichlorprop on dry soil ranged from 10 to 19 days, increasing to 22 to 59 days for soils amended with 10% peat. nih.gov

Regarding persistence in aquatic environments, dichlorprop-P was found to be nonpersistent in laboratory soils, slightly persistent under aerobic aquatic conditions, and moderately persistent under anaerobic aquatic conditions. apvma.gov.au Several aquatic aerobic studies have reported degradation of dichlorprop in 5 months or less. nih.gov

Transport Mechanisms into Aquatic Ecosystems (e.g., Runoff, Spray Drift)

Dichlorprop-P has the potential to contaminate water resources, and residues have been found in groundwater samples. scispace.com Runoff is a significant transport mechanism for pesticides into aquatic environments. scispace.comtheses.fr The solution runoff potential for dichlorprop-P is considered high, while its soil-adsorbed runoff potential is intermediate. nebraska.gov Pesticide runoff from agricultural areas, roadsides, sports fields, and train tracks, as well as tailwater irrigation release, can lead to contamination of marine and freshwater environments. scispace.com

Spray drift is another mechanism by which dichlorprop-P can be transported to non-target areas, including adjacent water bodies. nih.govscispace.commst.dk Risk Quotients (RQs) for terrestrial and semi-aquatic plants adjacent to treated areas have shown exceedances of acute Levels of Concern (LOCs) due to combined runoff and spray drift, and from spray drift alone. nih.gov

Degradation Pathways and Metabolite Profiling

Identification and Characterization of Metabolites

The breakdown of Dichlorprop-p (B76475) leads to the formation of several key metabolites. The primary and most consistently identified metabolite is 2,4-Dichlorophenol (B122985) (2,4-DCP). jmicrobiol.or.krnih.govnih.gov This compound arises from the cleavage of the ether linkage in the parent molecule. nih.gov

Further degradation and transformation of Dichlorprop-p and its initial metabolites can yield other compounds. Analytical methods have been developed to detect residues of Dichlorprop-p and its metabolites, including 2,4-Dichlorophenol and 2,4-Dichloroanisole (B165449), in soil samples. epa.gov In plant metabolism, the process involves the degradation of the side-chain to form 2,4-Dichlorophenol, followed by ring hydroxylation and subsequent ring opening. nih.gov Under certain microbial actions, 2,4-Dichlorophenol can be further hydroxylated to form 3,5-Dichlorocatechol. researchgate.net Other potential, though less commonly reported, degradation products include carbon dioxide, indicating complete mineralization. nih.gov

| Metabolite Name | Abbreviation | Formation Pathway | References |

|---|---|---|---|

| 2,4-Dichlorophenol | 2,4-DCP | Primary metabolite from ether-bond cleavage | jmicrobiol.or.krnih.govnih.gov |

| 3,5-Dichlorocatechol | - | Hydroxylation of 2,4-Dichlorophenol | researchgate.net |

| 2,4-Dichloroanisole | - | Environmental transformation product | nih.govnih.gov |

| Carbon Dioxide | CO₂ | Complete mineralization product | nih.gov |

Microbial Degradation Mechanisms and Pathways

Microbial activity is a primary driver for the degradation of Dichlorprop-p in the environment. nih.gov A diverse range of soil bacteria has been identified with the ability to utilize this herbicide as a source of carbon and energy. jmicrobiol.or.kr

Several bacterial genera, including Sphingomonas, Herbaspirillum, and Bradyrhizobium, have been isolated from soils and shown to degrade Dichlorprop (B359615). jmicrobiol.or.kr The degradation is often carried out by microbial consortia rather than single species. researchgate.netnih.gov Genera such as Sphingobium, Sphingopyxis, Dyella, Pseudomonas, and Achromobacter can work synergistically to enhance the breakdown of the herbicide. nih.gov

The microbial degradation pathway typically begins with the conversion of Dichlorprop-p to 2,4-Dichlorophenol. jmicrobiol.or.krnih.gov This initial step is catalyzed by specific Fe(II)/α-ketoglutarate-dependent dioxygenases, which are encoded by enantiomer-specific genes such as rdpA for the (R)-enantiomer and sdpA for the (S)-enantiomer. researchgate.net Following the formation of 2,4-Dichlorophenol, the pathway proceeds through a series of enzymatic reactions:

Hydroxylation : 2,4-Dichlorophenol is hydroxylated by a 2,4-dichlorophenol hydroxylase (TfdB) to form 3,5-Dichlorocatechol. researchgate.net

Ring Cleavage : The aromatic ring of 3,5-Dichlorocatechol is cleaved by chlorocatechol 1,2-dioxygenase (TfdC). researchgate.netnih.gov

Further Metabolism : The resulting intermediate, 2,4-dichloro-cis,cis-muconate, is further metabolized through a series of intermediates including trans-2-chlorodienelactone, cis-2-chlorodienelactone, and 2-chloromaleylacetate, eventually leading to intermediates of the tricarboxylic acid (TCA) cycle like maleylacetate (B1240894) and β-ketoadipate. researchgate.netnih.gov

Studies have demonstrated enantioselective degradation, where one stereoisomer is degraded preferentially over the other. For instance, Sphingomonas herbicidovorans MH and microbial communities in certain soils preferentially degrade the (S)-enantiomer of Dichlorprop. nih.govnih.gov This enantioselectivity is attributed to the specific enzymes produced by the degrading microorganisms. nih.gov

| Genus | Degradation Characteristic | References |

|---|---|---|

| Sphingomonas | Utilizes Dichlorprop as a carbon source; some strains show enantioselectivity. | jmicrobiol.or.krnih.govresearchgate.net |

| Sphingobium | Key degrader in synergistic consortia; degrades both enantiomers. | nih.govresearchgate.net |

| Sphingopyxis | Involved in synergistic consortia for mineralization. | nih.gov |

| Herbaspirillum | Isolated from soil and capable of degrading Dichlorprop. | jmicrobiol.or.kr |

| Bradyrhizobium | Isolated from soil and capable of degrading Dichlorprop. | jmicrobiol.or.kr |

| Pseudomonas | Participates in synergistic degradation with other genera. | nih.gov |

Photodegradation Products and Transformation Routes

In aquatic environments, photodegradation contributes significantly to the transformation of Dichlorprop-p. canada.ca Exposure to sunlight, particularly UV radiation, can initiate the breakdown of the molecule, leading to the formation of various minor transformation products. canada.ca

The efficiency of photodegradation can be enhanced by the presence of photosensitizers or through advanced oxidation processes. For example, the combination of UV radiation with hydrogen peroxide (H₂O₂) generates highly reactive hydroxyl radicals (•OH). researchgate.net These radicals can attack the Dichlorprop-p molecule, accelerating its degradation. While specific photoproducts for Dichlorprop-p are not extensively detailed, the degradation of its primary metabolite, 2,4-Dichlorophenol, via UV-activated processes is known to proceed through hydroxylation and dechlorination mechanisms. researchgate.net This suggests that similar reactions likely occur on the parent molecule during phototransformation.

Environmental Factors Influencing Degradation Kinetics

The rate at which Dichlorprop-p degrades in the environment is not constant but is influenced by a range of physicochemical and biological factors.

Soil Properties : Soil pH is a critical factor. Enantioselective degradation has been shown to be affected by soil pH. nih.gov Generally, the degradation of related chlorophenoxy herbicides is faster in alkaline soils compared to acidic soils, largely due to enhanced microbial activity at higher pH levels. nih.gov Soil organic matter content can also play a role; one study found that Dichlorprop dissipated faster in soil with lower organic matter. nih.gov

pH : The stability of many pesticides is pH-dependent. Alkaline conditions can promote the chemical hydrolysis of certain pesticide classes, breaking them down into inactive forms. msu.edunih.gov

Moisture and Temperature : As microbial activity is a key degradation pathway, environmental conditions that favor microbial growth, such as adequate soil moisture and moderate temperatures, will generally accelerate the degradation of Dichlorprop-p. nih.govdpird.wa.gov.au Conversely, stressed conditions like drought or extreme cold can slow down microbial metabolism and, consequently, herbicide breakdown. dpird.wa.gov.au

| Factor | Effect on Degradation Rate | Mechanism | References |

|---|---|---|---|

| Soil pH | Higher pH (alkaline) generally increases the rate. | Influences microbial activity and chemical hydrolysis. | nih.govnih.gov |

| Organic Matter | Variable; lower content was linked to faster dissipation in one study. | Affects bioavailability and microbial community structure. | nih.gov |

| Temperature | Warmer temperatures (within optimal range for microbes) increase the rate. | Affects microbial metabolism and reaction kinetics. | dpird.wa.gov.au |

| Soil Moisture | Adequate moisture increases the rate. | Essential for microbial activity. | nih.govdpird.wa.gov.au |

| Sunlight (UV) | Increases degradation in aquatic systems. | Direct photolysis and generation of reactive oxygen species. | canada.caresearchgate.net |

Ecotoxicological Investigations and Ecological Risk Assessment

Impact on Non-Target Terrestrial Flora

The potential for herbicides to affect plants outside the intended treatment area is a key consideration in ecological risk assessments. Studies and regulatory evaluations have assessed the impact of Dichlorprop-p (B76475) on non-target terrestrial plants, which can be exposed through mechanisms like spray drift.

Regulatory assessments have generally concluded a low risk for non-target terrestrial plants from the use of Dichlorprop-p, provided that specific risk mitigation measures are implemented. researchgate.netnih.gov For certain representative uses, a low risk was determined if mitigation strategies such as a 5-meter no-spray buffer zone or a 50% spray drift reduction are applied. researchgate.net For the ester form, dichlorprop-P 2-ethylhexyl, used as a plant growth regulator on citrus, a low risk to non-target plants was also concluded. researchgate.netnih.gov

Research into herbicide effects on non-target plants highlights the complexity of extrapolating from standard tests to natural environments. umweltbundesamt.demst.dk Standard regulatory tests often use crop species as surrogates for wild plants and typically assess effects on seedlings. umweltbundesamt.deau.dk However, some studies indicate that wild species can be more sensitive than crop species and that the reproductive stages of a plant's life cycle can be more susceptible to herbicide exposure than the seedling stage. mst.dkau.dkresearchgate.net Delays in flowering and reductions in seed production have been observed in plants sprayed at reproductive stages, sometimes at lower doses than those affecting seedlings. au.dkresearchgate.net This suggests that risk assessments focusing solely on vegetative endpoints like biomass may underestimate the full ecological impact. mst.dk

| Aspect Evaluated | Key Finding | Reference |

|---|---|---|

| Regulatory Risk Assessment | A low risk was concluded for non-target terrestrial plants, provided risk mitigation measures are applied. | researchgate.netnih.gov |

| Required Mitigation | Application of a 5-meter no-spray buffer zone or 50% spray drift reduction is recommended for some uses. | researchgate.net |

| Formulation Specifics | A low risk was concluded for the representative use of dichlorprop-P 2-ethylhexyl on citrus. | nih.gov |

| Endpoint Sensitivity | Studies on other herbicides show reproductive endpoints (e.g., seed production) can be more sensitive than vegetative endpoints (e.g., biomass). | mst.dkau.dkresearchgate.net |

Effects on Aquatic Organisms and Ecosystems

The potential for Dichlorprop-p to enter aquatic systems via runoff or spray drift necessitates a thorough evaluation of its effects on aquatic life. publications.gc.ca Ecotoxicological studies have been conducted on a range of organisms, including fish, invertebrates, and aquatic plants.

The toxicity of Dichlorprop-p varies depending on the form of the chemical and the organism being tested. Moderate toxicity has been observed in fish and daphnids exposed to the ester form, dichlorprop-P 2-ethylhexyl. apvma.gov.au However, the direct application of these results in risk assessment is debated because the ester degrades rapidly in the water column to the acid form. apvma.gov.au

Aquatic plants have been identified as being particularly sensitive to Dichlorprop-p. nih.gov Data indicate that the sensitivity of aquatic plants is several orders of magnitude higher than that of other aquatic organisms like fish and invertebrates. nih.gov Consequently, the regulatory acceptable concentration (RAC) used in the risk assessment is based on the data for aquatic plants. nih.gov For the primary metabolites of Dichlorprop-p, 2,4-dichlorophenol (B122985) (2,4-DCP) and 2,4-dichloroanisole (B165449) (2,4-DCA), a low risk to aquatic organisms was concluded based on available data and standard exposure estimations. nih.gov

| Organism Group | Form Tested | Toxicity Level | Key Finding/Endpoint | Reference |

|---|---|---|---|---|

| Fish (General) | Dichlorprop-p | Less Toxic | Generally lower toxicity compared to aquatic plants. | herts.ac.uk |

| Fish | Dichlorprop-P 2-ethylhexyl ester | Moderate Toxicity | Considered moderately toxic, though the ester hydrolyzes rapidly. | apvma.gov.au |

| Aquatic Invertebrates (Daphnids) | Dichlorprop-P 2-ethylhexyl ester | Moderate Toxicity | Considered moderately toxic. | apvma.gov.au |

| Aquatic Invertebrates (General) | Dichlorprop-p | Less Toxic | Generally lower toxicity compared to aquatic plants. | herts.ac.uk |

| Aquatic Plants (Algae, etc.) | Dichlorprop-p (acid/salt forms) | Moderately to Highly Toxic | Identified as the most sensitive aquatic organism group. The risk assessment is based on data for this group. | herts.ac.uknih.gov |

| Aquatic Organisms | Metabolites (2,4-DCP, 2,4-DCA) | Low Risk | A low risk was concluded based on FOCUS step 2 exposure estimations. | nih.gov |

Responses of Terrestrial Non-Target Invertebrates

Terrestrial invertebrates, including crucial ecosystem engineers like earthworms and pollinators like bees, can be exposed to herbicides applied in agricultural settings. The impact of Dichlorprop-p on these organisms is an essential component of its environmental risk assessment.

Based on available data, Dichlorprop-p is considered to have low toxicity to key terrestrial invertebrates such as earthworms and bees. herts.ac.uk Regulatory evaluations have concluded a low risk for non-target arthropods, earthworms, and soil macro- and microorganisms for the representative uses of Dichlorprop-p and its ester form. researchgate.netnih.gov

However, the risk profile of its metabolites can differ. For the metabolite 2,4-dichlorophenol, the risk was assessed as high for collembolans (springtails) in the context of representative uses on spring cereal and grassland, which was identified as a data gap. researchgate.net

Regarding honeybees, while acute toxicity studies were available, a data gap was noted for honeybee larvae, which appeared to be more sensitive than adult bees. researchgate.netnih.gov A low risk could not be concluded for larvae for all representative uses, indicating a need for further information. nih.gov

| Organism | Finding | Toxicity/Risk Level | Reference |

|---|---|---|---|

| Earthworms | Considered to have low toxicity. | Low Risk | herts.ac.uk |

| Bees (Adults) | Considered to have low toxicity. | Low Risk | herts.ac.uk |

| Bees (Larvae) | Showed higher sensitivity than adults; a low risk could not be concluded for all uses. | Data Gap Identified | researchgate.netnih.gov |

| Non-target Arthropods (General) | Based on tier 1 and tier 2 laboratory tests, a low risk was concluded. | Low Risk | researchgate.netnih.gov |

| Soil Microorganisms | A low risk was concluded based on available data. | Low Risk | researchgate.net |

| Collembola (Springtails) | Risk from the metabolite 2,4-dichlorophenol was assessed as high for some uses. | High Risk (for metabolite) | researchgate.net |

Bioaccumulation Potential in Environmental Matrices

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from water or food at a rate greater than that at which it is lost. The potential for a substance to bioaccumulate is a key factor in assessing long-term environmental risk.

The ester form, dichlorprop-P 2-ethylhexyl, is considered lipophilic based on its estimated partition coefficient. apvma.gov.au However, it is unlikely to bioaccumulate in organisms like fish because it undergoes ready and essentially complete hydrolysis, breaking down into the more hydrophilic (water-soluble) Dichlorprop-p acid form. apvma.gov.au This acid form has low fat solubility and thus a low potential to accumulate in tissues. apvma.gov.au Regulatory agencies have consistently concluded that the risk of potential bioaccumulation for Dichlorprop-p is low. researchgate.netnih.gov

| Compound Form | Property | Bioaccumulation Potential | Reasoning | Reference |

|---|---|---|---|---|

| Dichlorprop-p (acid) | Low octanol-water partition coefficient; Low fat solubility. | Very Low | The acid form is hydrophilic and does not readily accumulate in fatty tissues. | apvma.gov.au |

| Dichlorprop-P 2-ethylhexyl ester | Lipophilic (fat-soluble). | Unlikely / Low | The ester is readily and completely hydrolyzed to the non-accumulating acid form in organisms. | apvma.gov.au |

| Overall Regulatory Conclusion | N/A | Low Risk | The potential for bioaccumulation is considered to be low. | researchgate.netnih.gov |

Methodologies for Ecological Risk Assessment

The ecological risk assessment for pesticides like Dichlorprop-p is a structured, multi-step process undertaken by regulatory authorities such as the European Food Safety Authority (EFSA). researchgate.neteuropa.eu This process evaluates the potential adverse effects on non-target organisms and the ecosystems they inhabit.

The assessment begins with a comprehensive review of data submitted by the manufacturer, covering the substance's physical-chemical properties, environmental fate, and ecotoxicological effects. nih.gov This involves evaluating a suite of laboratory and field studies on various organisms. apvma.gov.au

Key components of the methodology include:

Hazard Identification: Determining the intrinsic toxicity of the active substance and its relevant metabolites to a range of non-target organisms (e.g., birds, fish, invertebrates, plants). herts.ac.uk This is done by establishing toxicity endpoints such as the LC50 (lethal concentration for 50% of test organisms), EC50 (effective concentration causing a 50% response), and NOEC (no-observed-effect concentration).

Exposure Assessment: Estimating the predicted environmental concentrations (PECs) of the substance in relevant environmental compartments like soil, water, and air. This often involves using standardized environmental fate models, such as the FOCUS (FOrum for the Co-ordination of pesticide fate models and their Use) models for aquatic exposure estimations. nih.gov

Risk Characterization: Comparing the toxicity endpoints with the predicted exposure levels. This is often done by calculating a Risk Quotient (RQ), which is the ratio of the PEC to a relevant toxicity endpoint (e.g., PEC/LC50). If the RQ exceeds a certain level of concern, the risk is considered high.

Risk Mitigation: If an unacceptable risk is identified, risk mitigation measures are proposed and evaluated. For Dichlorprop-p, this has included the recommendation of no-spray buffer zones to protect non-target plants and aquatic environments. researchgate.netnih.gov

Herbicide Resistance and Resistance Management

Characterization of Resistance in Weed Populations to Dichlorprop-p-sodium

The repeated and widespread use of synthetic auxin herbicides has led to the selection of resistant weed biotypes. As of 2017, 27 weed species globally have evolved resistance to synthetic auxins, with wild radish (Raphanus raphanistrum), corn poppy (Papaver rhoeas), and kochia (Bassia scoparia) being among the most significant. hracglobal.comnih.gov

While specific documentation of weed populations resistant solely to this compound is not widely reported in international surveys, resistance to the broader Group 4 herbicide class is increasingly prevalent. weedscience.org A notable example is kochia, a major agricultural weed problem, which has developed biotypes with resistance to multiple herbicides, including synthetic auxins. saskwheat.ca For instance, a 2021 study on kochia populations found that 44% showed resistance to Group 4 herbicides, a significant increase from 18% in 2017. defyresistance.com Surveys in Alberta, Canada, confirmed that 13% of kochia populations were resistant to fluroxypyr (B1673483) and 19% to dicamba (B1670444), with 4% being resistant to both. cdnsciencepub.com

These multiple herbicide-resistant (MHR) populations present a significant challenge. Greenhouse and field studies on MHR kochia, with confirmed resistance to glyphosate, dicamba, and fluroxypyr, have shown that dichlorprop-p (B76475) applied alone can provide inadequate control, often less than 60%. cambridge.orgnewprairiepress.org This characterization of MHR kochia highlights the complex resistance landscape in which this compound is used and underscores the necessity of integrated management strategies. cambridge.orgresearchgate.net

Table 1: Prevalence of Auxinic Herbicide Resistance in Surveyed Kochia Populations

| Herbicide/Group | Year of Survey | Geography | Percentage of Resistant Populations |

|---|---|---|---|

| Group 4 (Auxins) | 2017 | Alberta, CA | 18% |

| Group 4 (Auxins) | 2021 | Not Specified | 44% |

| Fluroxypyr | 2017 | Alberta, CA | 13% |

| Dicamba | 2017 | Alberta, CA | 19% |

Biochemical and Genetic Bases of Resistance

Resistance to synthetic auxin herbicides can arise from two primary types of mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govmountainscholar.org

Target-Site Resistance (TSR): TSR involves modifications to the herbicide's specific site of action, which for synthetic auxins is the auxin signaling pathway. nih.gov The primary targets are auxin receptors, specifically the F-box proteins such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB), and the Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor proteins. mountainscholar.orgscielo.br

Mechanism: In susceptible plants, auxinic herbicides bind to the TIR1/AFB receptors, promoting the degradation of Aux/IAA repressors. This allows Auxin Response Factors (ARFs) to activate genes that lead to uncontrolled growth. mountainscholar.org

Genetic Basis: Mutations in the genes encoding these target proteins can prevent or reduce herbicide binding, thus conferring resistance. For example, specific deletions or mutations in the degron region of Aux/IAA genes have been identified as the cause of 2,4-D resistance in species like common waterhemp (Amaranthus tuberculatus) and sowthistle (Sonchus oleraceus). mountainscholar.orgnih.gov While resistance from a single dominant allele has been found in several species, the complexity of the auxin signaling pathway was initially thought to make TSR evolution difficult. hracglobal.comscielo.br

Non-Target-Site Resistance (NTSR): NTSR involves mechanisms that prevent a lethal dose of the herbicide from reaching the target site. mountainscholar.org

Enhanced Metabolism: This is a common form of NTSR where the resistant plant rapidly metabolizes the herbicide into non-toxic forms. nih.gov Enzymes such as cytochrome P450 monooxygenases are often implicated. For instance, enhanced 2,4-D degradation by P450 enzymes has been suggested as a resistance mechanism in some weed populations. researchgate.netnih.gov

Reduced Translocation or Sequestration: Resistance can also occur if the plant limits the movement of the herbicide to its site of action. nih.govpsu.edu This can involve sequestering the herbicide in the vacuole or other cellular compartments where it cannot cause harm. Reduced translocation of 2,4-D has been observed in resistant corn poppy populations. nih.gov

The genetic basis for resistance to auxinic herbicides is often conferred by single, dominant nuclear alleles, which can allow for relatively rapid selection and spread within a weed population. scielo.br

Strategies for Resistance Mitigation and Management

To delay the evolution of resistance and manage existing resistant populations, an Integrated Weed Management (IWM) approach is essential. Relying solely on a single herbicide or mode of action creates intense selection pressure, accelerating resistance development. growiwm.orghh-ra.org

Key strategies for mitigating resistance to this compound and other Group 4 herbicides include:

Herbicide Rotation and Mixtures: Avoid the repeated use of Group 4 herbicides in the same field year after year. Rotate with herbicides from different mode of action groups that are effective against the target weeds. illinois.edunih.gov Using tank mixtures of two or more herbicides with different effective modes of action is a primary strategy to manage resistance. nih.govuv.mx

Cultural Practices:

Crop Rotation: Rotating crops allows for the use of different herbicide programs and cultivation practices, disrupting the life cycle of weeds. illinois.edusoybeanresearchinfo.com

Competitive Cropping: Practices that enhance crop competitiveness, such as using higher seeding rates and narrow row spacing, help the crop outcompete weeds for resources like light, water, and nutrients. canolacouncil.org

Mechanical and Physical Control: Strategic tillage can be used to control weed escapes and reduce the weed seedbank. soybeanresearchinfo.com Hand-weeding of any surviving plants before they set seed is critical to prevent the spread of resistant individuals. soybeanresearchinfo.com

Scouting and Record Keeping: Monitor fields before and after herbicide application to detect potential resistance early. Keep accurate records of herbicides used, weed species present, and control levels to inform future management decisions. psu.edu

Preventing Spread: Clean equipment thoroughly between fields to prevent the movement of resistant weed seeds. illinois.edu

Synergistic and Antagonistic Interactions with Co-Applied Herbicides

Tank-mixing herbicides is a common practice to broaden the weed control spectrum and manage resistance. However, the interaction between the mixed herbicides can be synergistic (the combined effect is greater than the sum of individual effects), antagonistic (the combined effect is less than expected), or additive. hh-ra.org

Synergistic Interactions: Recent research has demonstrated significant synergistic effects when dichlorprop-p is mixed with other auxinic herbicides for the control of MHR kochia. In greenhouse and field studies, two- and three-way mixtures often provided substantially better control than the individual herbicides applied alone. cambridge.orgresearchgate.net

Dichlorprop-p + Dicamba: This two-way mixture resulted in 84% to 91% control of MHR kochia populations, compared to 26% to 58% control when each was applied alone. cambridge.org

Three-Way Mixtures: A mixture of dicamba + dichlorprop-p + 2,4-D provided 85% to 94% control of MHR kochia. cambridge.org Similarly, a mixture of dicamba + halauxifen/fluroxypyr + dichlorprop-p resulted in up to 96% control. cambridge.org

These synergistic interactions are crucial for managing tough-to-control resistant weed biotypes. newprairiepress.org

Table 2: Interaction of Dichlorprop-p in Herbicide Mixtures for Control of Multiple Herbicide-Resistant (MHR) Kochia

| Herbicide Mixture | Control of MHR Kochia (%) | Type of Interaction |

|---|---|---|

| Dichlorprop-p (alone) | 26% - 58% | - |

| Dicamba (alone) | 26% - 58% | - |

| 2,4-D (alone) | <50% | - |

| Dicamba + Dichlorprop-p | 84% - 91% | Synergistic |

| Dicamba + Dichlorprop-p + 2,4-D | 85% - 94% | Synergistic |

| Dicamba + Halauxifen/fluroxypyr + Dichlorprop-p | 88% - 96% | Synergistic |

| Dichlorprop-p + 2,4-D | Less than expected | Antagonistic |

Data compiled from studies on MHR kochia populations. cambridge.org

Antagonistic Interactions: Antagonism can reduce the efficacy of a herbicide application.

With other Auxins: While generally synergistic in multi-way mixes, one study observed an antagonistic interaction for a two-way mixture of dichlorprop-p + 2,4-D on MHR kochia populations, where the observed control was less than the expected additive effect. cambridge.org

With Grass Herbicides (Graminicides): A well-documented antagonism exists between some auxinic herbicides and acetyl-CoA carboxylase (ACCase) inhibitors (Group 1). pressbooks.pub For example, the addition of 2,4-D to ACCase inhibitors can reduce their translocation and efficacy on grass weeds. purdue.edu However, research has suggested that dichlorprop-p exhibits less antagonism with some grass herbicides compared to 2,4-D, a difference attributed to its slightly different chemical structure. saskwheat.ca

Understanding these interactions is vital for designing effective tank mixes that maximize weed control and minimize the risk of selecting for resistant populations.

Advanced Analytical Methodologies for Dichlorprop P Sodium and Metabolites

Sample Preparation and Extraction Protocols Across Diverse Matrices

The choice of sample preparation and extraction protocol is critically dependent on the matrix being analyzed. The goal is to efficiently isolate the target analytes from interfering components, such as lipids, pigments, and other organic matter, to ensure accurate and reliable quantification.

For soil matrices, a common approach involves extraction with a combination of solvents, such as acetic acid, methanol, and water, sometimes in conjunction with a basic buffer solution. epa.gov This is often followed by solid-phase extraction (SPE) using a C18 cartridge for cleanup and concentration. epa.govapvma.gov.au The metabolites can be eluted separately from the parent compound. epa.gov For instance, Dichlorprop-p (B76475) metabolites might be eluted with an acetone/hexane mixture, while the Dichlorprop-p acid is eluted with a methanol/acetone mixture. epa.gov

In plant matrices like wheat, the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has been adapted for the simultaneous extraction of Dichlorprop-p and other pesticides. nih.gov This method typically involves an initial extraction with an organic solvent like acetonitrile, followed by a partitioning step with salts and a cleanup step using dispersive solid-phase extraction (d-SPE). nih.gov

For animal products, extraction protocols vary. Meat, liver, kidney, and egg samples can be extracted by maceration in trifluoroacetic acid in acetonitrile, followed by a C18 cartridge cleanup. apvma.gov.au Fruit samples may be extracted with polar solvents like acidified aqueous methanol or sodium hydroxide solution, with subsequent cleanup steps including liquid-liquid extraction (LLE) with solvents such as dichloromethane or partitioning into methyl tert-butyl ether. apvma.gov.au

The table below summarizes various extraction protocols for Dichlorprop-p and its metabolites from different matrices.

| Matrix | Extraction Technique | Solvents/Reagents | Cleanup Method | Reference |

| Soil | Solvent Extraction | 5% acetic acid in methanol; 5% acetic acid in 1:1 methanol:water; 10% acetone in basic buffer | C18 Solid-Phase Extraction (SPE) | epa.gov |

| Wheat (Plants, Straw, Grains) | QuEChERS | Acetonitrile with 0.1% formic acid, NaCl | Dispersive SPE (d-SPE) | nih.gov |

| Fruits (Oranges, Mandarins) | Solvent Extraction | Acidified aqueous methanol or Sodium hydroxide solution | LLE (Toluene or Dichloromethane), SPE, Ion Exchange Resin | apvma.gov.au |

| Animal Tissues (Meat, Liver, Kidney), Eggs | Solvent Extraction | Trifluoroacetic acid in acetonitrile | C18 SPE Cartridge | apvma.gov.au |

| Milk, Fat | Solvent Extraction | Trifluoroacetic acid in acetonitrile | C18 SPE Cartridge | apvma.gov.au |

Chromatographic Separation and Spectrometric Detection Techniques

Following sample preparation, chromatographic techniques are employed to separate Dichlorprop-p-sodium and its metabolites from any remaining matrix components before detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of Dichlorprop-p. Reversed-phase HPLC is commonly used, where Dichlorprop-p is dissolved in a solvent mixture like acetonitrile-water and separated on a C18 column. cipac.org An acidic mobile phase, such as acetonitrile-water containing sulfuric acid, is often used to ensure the analyte is in its protonated form, leading to better retention and peak shape. cipac.org Detection is typically achieved using a UV detector, with wavelengths around 220 nm or 230 nm being common. cipac.orgscispace.com

For enhanced sensitivity and selectivity, especially in complex matrices, HPLC is coupled with tandem mass spectrometry (HPLC-MS/MS). nih.gov This technique has become increasingly popular for multi-residue analysis. nih.gov HPLC-MS/MS, often operating in multiple reaction monitoring (MRM) mode, provides excellent specificity and allows for very low detection limits. nih.gov Mixed-mode columns, which combine reversed-phase and ion-exchange properties, can also offer unique selectivity for acidic herbicides like Dichlorprop-p. helixchrom.comsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of Dichlorprop-p residues, particularly in soil and plant matrices. epa.govapvma.gov.au Since Dichlorprop-p is a carboxylic acid and not sufficiently volatile for direct GC analysis, a derivatization step is required. epa.govapvma.gov.au This typically involves converting the acid to a more volatile ester, such as a methyl ester using reagents like BF3/methanol or a pentafluorobenzyl (PFB) ester. epa.govscispace.com

The derivatized analyte is then separated on a capillary column, such as an HP-5 MS column. epa.gov The mass spectrometer, operating in selected ion monitoring (SIM) mode, detects specific fragment ions of the derivatized Dichlorprop-p, providing high selectivity and minimizing matrix interference. epa.govscispace.com For example, when analyzing the methyl ester of Dichlorprop-p, characteristic ions such as m/z 162, 164, 191, and 248 can be monitored. epa.gov

Method Validation Parameters (e.g., LOQ, Recovery, Linearity, Precision)

Validation is a critical process to ensure that an analytical method is suitable for its intended purpose. jddtonline.info Key parameters evaluated include the limit of quantitation (LOQ), recovery, linearity, and precision. esydops.grresearchgate.net

Limit of Quantitation (LOQ): This is the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. esydops.grglobalresearchonline.net For Dichlorprop-p, LOQs are highly dependent on the matrix and the analytical technique. Methods using GC/MS for fruit samples have achieved LOQs between 0.01 and 0.05 mg/kg. apvma.gov.au A modified QuEChERS method coupled with HPLC-MS/MS for wheat matrices reported LOQs ranging from 2.5 to 12 μg/kg. nih.gov

Recovery: This parameter assesses the accuracy of the method by measuring the percentage of the known amount of analyte that is detected after the entire analytical procedure. Acceptable recovery is typically within the range of 70-120%. esydops.gr In a study on wheat, average recoveries for Dichlorprop-p ranged from 72.9% to 108.7%. nih.gov For GC analysis of Dichlorpropene in rat blood, recoveries were reported to be between 81.3% and 98.2%. cdc.gov

Linearity: This establishes the concentration range over which the instrument's response is directly proportional to the analyte concentration. researchgate.net A good linear relationship is indicated by a correlation coefficient (R²) greater than 0.99. nih.gov

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net

The following table presents typical validation parameters for Dichlorprop-p analysis from published methods.

| Matrix | Analytical Method | LOQ | Average Recovery (%) | Linearity (R²) | Reference |

| Wheat (Plants, Straw, Grains) | QuEChERS-HPLC-MS/MS | 2.5–12 µg/kg | 72.9 - 108.7 | > 0.99 | nih.gov |

| Fruits | Solvent Extraction-GC/MS | 0.01–0.05 mg/kg | Not Specified | Not Specified | apvma.gov.au |

| Tea | SPE-UPLC-Fluorescence | 50 ng/mL | 82.4 - 97.6 | > 0.99 | ebi.ac.uk |

| Natural Waters | SUSME-LC-MS/MS | < 15 ng/L | ~75 | Not Specified | researchgate.net |

Enantiomeric Purity and Isomer-Specific Analytical Methods

Dichlorprop (B359615) exists as two enantiomers (R- and S-isomers), but only the R-enantiomer (Dichlorprop-p) possesses significant herbicidal activity. herts.ac.ukwikipedia.org Therefore, analytical methods capable of separating and quantifying these enantiomers are essential for assessing the enantiomeric purity of commercial formulations and for studying the environmental fate of the herbicide, as stereoselective degradation can occur in soil. nih.gov

Chiral chromatography is the primary technique for enantiomeric separation.

Chiral HPLC: This method uses a stationary phase containing a chiral selector. For Dichlorprop, permethylated cyclodextrin-based columns (e.g., Nucleodex-α-pmCD) have been shown to effectively resolve the R- and S-enantiomers. scispace.com

Chiral GC-MS: Enantiomers can also be separated by GC on a chiral stationary phase. This often involves derivatization of the enantiomers, for example, to their pentafluorobenzyl (PFB) esters, which can then be resolved on a column containing a modified cyclodextrin as the chiral selector. scispace.com

Capillary Electrophoresis (CE): This technique has also been applied for the enantiomeric separation of Dichlorprop. Baseline separation of the enantiomers can be achieved using a chiral selector, such as trimethyl-β-cyclodextrin (TM-β-CD), added to the buffer. nih.gov

Development of Multi-Residue Analytical Methods

Modern analytical laboratories often need to screen for a wide range of pesticides in a single analysis to improve efficiency and reduce costs. Multi-residue methods (MRMs) are designed for this purpose. Dichlorprop-p, as an acidic pesticide, has been incorporated into MRMs for various matrices. nih.govsielc.com

The QuEChERS sample preparation method is particularly well-suited for MRMs due to its broad applicability to pesticides with different chemical properties. nih.govsielc.com Coupling QuEChERS with advanced analytical techniques like HPLC-MS/MS or GC-MS allows for the simultaneous determination of hundreds of pesticide residues, including Dichlorprop-p, in a single run. nih.govfstjournal.com.brnih.gov These methods offer high throughput, sensitivity, and selectivity, making them invaluable for food safety monitoring and environmental analysis. researchgate.net The development of such methods requires careful optimization of both the sample preparation and the instrumental conditions to accommodate the diverse chemical properties of the target analytes.

Environmental Remediation and Mitigation Strategies

Bioremediation Approaches

Bioremediation utilizes living organisms, primarily microorganisms, to degrade or detoxify hazardous substances. For phenoxyalkanoic acid herbicides like Dichlorprop-p-sodium, this approach offers a potentially cost-effective and environmentally friendly solution.

Microbial degradation is a key process governing the fate of this compound in the environment. The enantioselective biodegradation of its parent compound, dichlorprop (B359615), has been observed in soil, with microorganisms showing a preference for degrading one enantiomer over the other. nih.gov Studies have shown that the S-enantiomer of dichlorprop is preferentially degraded in various soils, a process primarily controlled by soil microorganisms. nih.gov For instance, the half-life of S-dichlorprop was found to be around 8 days, while the R-enantiomer was more persistent, with a half-life of approximately 12-13 days. nih.gov Bacteria from the family Sphingomonadaceae have been identified as potential contributors to this preferential degradation. nih.gov

One specific bacterium, Sphingomonas herbicidovorans MH, has demonstrated the ability to use both enantiomers of dichlorprop as a sole source of carbon and energy for growth. nih.gov This bacterium degrades the (S)-enantiomer more rapidly than the (R)-enantiomer. nih.gov The degradation pathway involves the metabolite 2,4-dichlorophenol (B122985). nih.gov

Bioaugmentation is a strategy that involves introducing specific, pre-selected microorganisms into a contaminated site to enhance the degradation of target pollutants. researchgate.netnih.gov This technique is particularly useful when the indigenous microbial population lacks the necessary degradative capabilities or is present in insufficient numbers. researchgate.net For soils contaminated with this compound, bioaugmentation could involve inoculating the soil with cultures of bacteria known to degrade the herbicide, such as Sphingomonas herbicidovorans. nih.govnih.gov The success of bioaugmentation depends on various factors, including the survival and activity of the introduced microorganisms in the new environment, which can be influenced by soil properties and the presence of other contaminants. researchgate.netfrontiersin.org In some cases, a "dual bioaugmentation" approach, which uses one type of bacteria to detoxify a co-contaminant (like a heavy metal) and another to degrade the organic pollutant, can be effective in complex contamination scenarios. nih.gov

| Microorganism/Community | Substrate | Key Findings | Reference |

|---|---|---|---|

| Indigenous Soil Microorganisms | Racemic Dichlorprop | Preferential degradation of the S-enantiomer. Half-life (DT50) of S-dichlorprop was 8.06-8.22 days, while R-dichlorprop was more persistent (DT50 of 12.38-12.93 days). | nih.gov |

| Sphingomonas herbicidovorans MH | (R)- and (S)-Dichlorprop | Utilized both enantiomers as sole carbon and energy sources. Preferential and faster degradation of the (S)-enantiomer was observed. | nih.gov |

| General Soil Bacteria | Herbicides | The addition of biostimulants (N, P, K) and carrier materials (compost) can significantly enhance microbial degradation efficiency. | nih.gov |

Physico-Chemical Remediation Technologies

Physico-chemical technologies offer alternative methods for remediating sites contaminated with this compound, often involving chemical oxidation or physical adsorption to remove the compound from soil and water matrices.

Advanced Oxidation Processes (AOPs) are highly effective for the degradation of persistent organic pollutants. researchgate.net These processes generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize and mineralize organic compounds into less harmful substances like CO2 and water. mdpi.com For compounds structurally similar to this compound, such as 2,4-D and its metabolite 2,4-dichlorophenol, several AOPs have proven effective:

Fenton and Photo-Fenton Processes : These methods use a combination of hydrogen peroxide (H2O2) and iron ions (Fe2+) to generate hydroxyl radicals. The efficiency is significantly enhanced by UV light (photo-Fenton), which can achieve complete degradation and high mineralization rates for related compounds. nih.govnih.gov

Ozonation : This process involves bubbling ozone (O3) through contaminated water. It can achieve very high degradation efficiencies in short treatment times. nih.gov

Photocatalysis : This technology utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO2), which, when irradiated with UV or visible light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. mdpi.commdpi.com Nanomaterials such as silver halides have also been used, showing high degradation efficiency for 2,4-dichlorophenol under both UV and visible light. nih.govnih.govresearchgate.net

Adsorption is a physical process where the contaminant adheres to the surface of a solid material (adsorbent). Powdered or granular activated carbon (PAC/GAC) is a widely used adsorbent due to its high porosity and large surface area. epa.govepa.gov It is effective in removing a broad range of organic compounds from water. epa.goviatp.org Low-cost adsorbents derived from agricultural waste, such as pomegranate peels, have also been investigated and shown to have significant adsorption capacity for related phenolic compounds. Column adsorption systems are often preferred in industrial applications for their efficiency in handling large volumes of contaminated water. biointerfaceresearch.com

| AOP Technology | Target Compound | Degradation Efficiency | Mineralization Efficiency | Reference |

|---|---|---|---|---|

| Ozonation (O3/plasma) | 2,4-D | 99.8% in 30 min | Not specified | nih.gov |

| Photo-Fenton (Fe2+/H2O2/UV) | 2,4-D | 100% | 98% | nih.gov |

| Photocatalysis (blue TiO2 nanotubes/UV) | 2,4-D | 97% | 79.67% | nih.gov |

| Photocatalysis (Ag/AgBr) | 2,4-Dichlorophenol | 89.39% under visible light | Low TOC reduction | nih.govnih.gov |

Soil Management and Reclamation in Contaminated Areas

Effective management and reclamation of soil contaminated with this compound are crucial to prevent further environmental spread and restore soil health. Strategies often involve a combination of enhancing natural degradation processes and implementing physical or chemical interventions.

One key strategy is to improve soil conditions to promote microbial breakdown of the herbicide. This can be achieved by incorporating organic matter, such as compost or manure, which can dilute the contaminant and stimulate microbial activity. ncsu.edu Maintaining warm and moist soil conditions also helps to accelerate the chemical and biological breakdown of persistent herbicides. ncsu.edu

For more heavily contaminated areas, physical removal or isolation may be necessary. This can include:

Soil Removal and Replacement : Excavating the contaminated soil and replacing it with clean soil is a direct but costly option. ncsu.edu

Installation of Raised Beds : Building raised beds with a barrier (like a plastic liner) between the contaminated soil and the new, clean soil can allow for safe cultivation. ncsu.edu

Advanced Water Treatment for this compound Removal

Removing this compound from drinking water and wastewater requires advanced treatment technologies, as conventional processes are often insufficient. iatp.org

Granular Activated Carbon (GAC) : GAC is a proven and widely used technology for removing synthetic organic compounds from water. epa.govepa.gov Water is passed through beds of GAC, and the herbicide adsorbs onto the porous carbon surface. GAC can achieve high removal efficiencies, often reducing contaminant concentrations to below detectable levels. epa.gov

Ozonation : As an AOP, ozonation is highly effective in breaking down many organic contaminants, including pesticides. iatp.org It is more effective than chlorine for removing a wide range of micropollutants. iatp.org

High-Pressure Membranes : Technologies like reverse osmosis (RO) and nanofiltration (NF) use semi-permeable membranes to physically separate contaminants from water. epa.govepa.gov These processes are highly effective at removing a broad spectrum of contaminants, including pesticides and dissolved salts. epa.goviatp.org Research indicates that NF and RO can remove more than 90% of certain persistent organic pollutants. epa.gov

UV/Advanced Oxidation : Combining ultraviolet (UV) irradiation with an oxidant like hydrogen peroxide (UV/H2O2) creates a powerful AOP that can effectively degrade herbicides in water. researchgate.netmdpi.com While UV disinfection doses are typically ineffective for chemical degradation, higher doses combined with an oxidant can achieve significant removal. iatp.org

Efficacy Studies and Agro Ecological Performance

Spectrum of Herbicidal Efficacy Against Broadleaf Weeds

Dichlorprop-p (B76475) is effective against a wide range of broadleaf weeds. Its systemic action, where it is absorbed by the leaves and translocates to the roots, makes it particularly useful for controlling established perennial weeds. herts.ac.uk Research and field use have demonstrated its efficacy against numerous economically significant weed species.

Key susceptible weeds include:

Black bindweed (Polygonum convolvulus)

Canada thistle (Cirsium arvense)

Cleavers (Galium aparine)

Cocklebur (Xanthium strumarium)

Common chickweed (Stellaria media)

Docks (Rumex spp.)

Goosefoot / Lambsquarters (Chenopodium album)

Kochia (Bassia scoparia)

Pigweed (Amaranthus spp.)

Ragweeds (Ambrosia spp.)

Shepherd's purse (Capsella bursa-pastoris)

Smartweed (Polygonum persicaria)

Wild mustard (Sinapis arvensis)

Efficacy can vary based on the specific weed species and conditions. For instance, studies have shown that dichlorprop (B359615), both alone and in mixtures, can provide excellent control of heavy infestations of Galium aparine (cleavers) in winter wheat. cabidigitallibrary.org However, against other weeds like common lambsquarters (Chenopodium album), dichlorprop-p applied alone may only provide a low level of control, characterized by twisting and reduced height rather than complete plant death. [From previous search: 1]

| Common Name | Scientific Name | Level of Control Noted in Studies |

|---|---|---|

| Cleavers | Galium aparine | Excellent cabidigitallibrary.org |

| Kochia (herbicide-resistant) | Bassia scoparia | Low (26-58%) when used alone; high in mixtures [From previous search: 2] |

| Common Lambsquarters | Chenopodium album | Low / Suppression [From previous search: 1, 7] |

| Common Chickweed | Stellaria media | Susceptible (often in mixture) scispace.com |

| Black Bindweed / Wild Buckwheat | Polygonum convolvulus | Susceptible herts.ac.uk |

| Smartweed | Polygonum persicaria | Susceptible herts.ac.uk |

| Canada Thistle | Cirsium arvense | Susceptible herts.ac.uk |

Comparative Efficacy and Synergistic/Antagonistic Effects in Mixture Applications

Dichlorprop-p is frequently formulated or tank-mixed with other herbicides, such as 2,4-D, MCPA, mecoprop-p, and dicamba (B1670444), to enhance its efficacy and broaden its weed control spectrum. [From previous search: 2, 4, 6] These mixtures can exhibit synergistic effects, where the combined herbicidal activity is greater than the sum of the individual components.

A notable example of synergism was observed in the control of multiple herbicide-resistant (MHR) kochia (Bassia scoparia). In a greenhouse study, dichlorprop-p applied alone provided only 26% to 58% control of MHR populations. [From previous search: 2, 9] However, a three-way mixture of dichlorprop-p with dicamba and 2,4-D increased the control level to 85% to 94%. [From previous search: 2] Similarly, field studies confirmed synergistic interactions when dicamba was mixed with a combination of dichlorprop-p and 2,4-D, resulting in 84% to 95% control of MHR kochia. [From previous search: 2, 9]

Conversely, antagonistic effects, where the efficacy of one herbicide is reduced by the presence of another, can also occur. The same study on MHR kochia noted an antagonistic interaction in a two-way mixture of dichlorprop-p + 2,4-D, where the observed control was less than the expected value based on the individual herbicides' performance. [From previous search: 2] The nature of these interactions—synergistic or antagonistic—can be complex and depend on the specific herbicides mixed, their rates, and the target weed species. rutgers.edu

| Herbicide Treatment | Percent Visual Control (28 DAT) | Interaction Effect |

|---|---|---|

| Dichlorprop-p (alone) | 26% - 58% | N/A |

| Dicamba (alone) | 26% - 58% | N/A |

| 2,4-D (alone) | 26% - 58% | N/A |

| Dichlorprop-p + 2,4-D | 44% - 48% | Antagonistic [From previous search: 2] |

| Dichlorprop-p + Dicamba + 2,4-D | 85% - 94% | Synergistic [From previous search: 2] |

Data sourced from studies on multiple herbicide-resistant (MHR) kochia populations. [From previous search: 2, 9]

Environmental and Agronomic Factors Influencing Efficacy

The agro-ecological performance of dichlorprop-p, like other post-emergence systemic herbicides, is significantly influenced by various environmental and agronomic factors at the time of application.

Temperature: The ideal air temperature for the application of most post-emergence herbicides is between 65°F and 85°F (approximately 18°C to 29°C). weedsmart.org.au At lower temperatures, the absorption and translocation of systemic herbicides slow down, leading to reduced efficacy and a longer period for symptoms to appear. weedsmart.org.auisws.org.in Conversely, very high temperatures (above 85°F or 29°C) can also reduce effectiveness, partly because weeds may be under heat stress. [From previous search: 14]

Soil Moisture: Adequate soil moisture is crucial for optimal performance. ucanr.edu Weeds growing under drought stress develop thicker, wavier cuticles on their leaves, which can hinder herbicide absorption. ufl.edunih.gov Furthermore, moisture stress reduces the plant's metabolic and transport activities, slowing the translocation of the herbicide to its site of action. ucanr.eduufl.edu

Weed Growth Stage: The developmental stage of the target weed is a critical factor. Herbicides are generally most effective when applied to smaller, younger weeds that are actively growing. cgiar.orgresearchgate.net As weeds mature, they become more tolerant to herbicides, and their larger size can make achieving adequate spray coverage more difficult, leading to reduced control. cgiar.org

Rainfall and Humidity: Rainfall shortly after application can wash the herbicide off the leaf surface before it can be adequately absorbed, reducing efficacy. ufl.edu High relative humidity can enhance performance by slowing the drying of spray droplets on the leaf surface, allowing more time for absorption. ufl.edu

Efficacy within Diverse Agricultural and Horticultural Systems

Dichlorprop-p is utilized across a range of managed ecosystems, from intensive cropping systems to turf and non-cropland areas. Its selective nature allows it to control broadleaf weeds without causing significant harm to grass crops.

Cereal Crops: Dichlorprop-p is widely used in cereals such as wheat, barley, and oats to control broadleaf weeds that compete with the crop for resources. [From previous search: 4, 7, 9] Studies in winter wheat have demonstrated its value in managing difficult weeds like Galium aparine. cabidigitallibrary.org Research in wheat fields also indicates that dichlorprop-p is non-persistent, with half-lives of 1.9–2.5 days in wheat plants, which is an important factor in crop management systems. [From previous search: 12]

Grassland and Turf: It is applied in grasslands, grass seed crops, and managed turf areas such as golf courses, parks, and sod farms. [From previous search: 3, 4, 9] In these systems, it selectively removes broadleaf weeds like dandelions and clover from the desired turfgrass.

Non-Crop and Industrial Areas: Dichlorprop-p is used for vegetation management along roadsides, utility rights-of-way, railways, and on other industrial sites. [From previous search: 6] Its effectiveness on tough perennial weeds and brush makes it suitable for maintaining these areas. [From previous search: 3, 7]

Orchards: The herbicide is also applied for weed control in apple and pear orchards, helping to manage the vegetation on the orchard floor. herts.ac.uk

The European Food Safety Authority (EFSA) has evaluated the representative uses of dichlorprop-p as a herbicide specifically on cereals, grassland, and grass seed crops, confirming its role in these agricultural systems.

Regulatory Science and Its Influence on Dichlorprop P Sodium Research

Impact of National and International Regulatory Frameworks on Research Priorities

The trajectory of research on Dichlorprop-p-sodium has been significantly driven by evolving regulatory frameworks in North America, Europe, and other regions. A pivotal shift in research focus was prompted by the recognition that only one of the two stereoisomers of dichlorprop (B359615), the (R)-isomer (Dichlorprop-p), possesses herbicidal activity. wikipedia.orgherts.ac.uk

Initially, dichlorprop was marketed as a racemic mixture containing equal parts of the (R)- and (S)-isomers. herts.ac.uk However, regulatory initiatives aimed at reducing unnecessary chemical loads on the environment and minimizing potential non-target effects spurred the development and registration of products containing only the active (R)-isomer, Dichlorprop-p (B76475). epa.gov

In the United States, the reregistration process under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) was a major catalyst. epa.govfederalregister.gov This comprehensive review required manufacturers to provide extensive data packages to support the continued registration of their products. In response, a task force was formed by technical registrants to generate the necessary data specifically for Dichlorprop-p, leading to a gradual conversion of product formulations from the racemic mixture to the single, active isomer. epa.gov

Similarly, in the European Union, regulations such as Regulation (EC) No 1107/2009, which governs the placing of plant protection products on the market, have set high standards for active substance approval. researchgate.netresearchgate.net The peer review process managed by the European Food Safety Authority (EFSA) necessitates a thorough evaluation of the active substance, driving research into the specific toxicological and environmental properties of Dichlorprop-p and its various forms, like this compound. researchgate.neteuropa.eu Health Canada's Pest Management Regulatory Agency (PMRA) has also followed a similar path, granting registration to products containing the isolated Dichlorprop-p active ingredient. canada.ca

This regulatory push has fundamentally altered research priorities, moving them away from the racemic mixture and towards a deep and specific understanding of the herbicidally active isomer and its salts, such as this compound.

Scientific Data Requirements for Regulatory Risk Assessments

To gain and maintain market approval, manufacturers must conduct a comprehensive suite of scientific studies as mandated by regulatory authorities like the U.S. Environmental Protection Agency (EPA), EFSA, and the Australian Pesticides and Veterinary Medicines Authority (APVMA). apvma.gov.auorst.edu These data requirements are designed to allow for a thorough risk assessment covering human health and the environment. canada.ca The required studies are often conducted following internationally recognized testing guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD). nih.govregulations.gov

Key areas of investigation for Dichlorprop-p and its derivatives include:

Toxicology: A substantial database of toxicological studies is required to assess potential hazards to humans. apvma.gov.au This includes tests to determine acute toxicity (oral, dermal, inhalation), eye and skin irritation, and potential for long-term effects such as carcinogenicity. canada.caapvma.gov.au For Dichlorprop-p, the EPA has classified the R-isomer as "Not Likely to be Carcinogenic to Humans." wikipedia.org

Environmental Fate and Behavior: These studies are crucial to understand how the compound behaves in the environment. orst.edu Key data points include its persistence in soil and water, potential for mobility and leaching into groundwater, and routes of degradation. canada.ca Dichlorprop-p is generally considered to be non-persistent, with biotransformation in soil being a primary route of transformation. canada.ca

Ecotoxicology: This involves assessing the potential risks to non-target organisms. orst.edu Data are required on the toxicity to a range of organisms, including birds, fish, aquatic invertebrates (like Daphnia sp.), bees, and earthworms. herts.ac.ukregulations.gov

Residue Chemistry: Regulators require data on the levels of pesticide residues that may remain in or on treated crops. nih.gov These studies form the basis for establishing Maximum Residue Levels (MRLs).

The table below summarizes the core categories of data required by major regulatory bodies for the risk assessment of pesticides like this compound.

| Data Category | Purpose | Examples of Required Studies |

|---|---|---|

| Product Chemistry | To identify the substance and its physical/chemical properties. | Melting/boiling point, vapor pressure, water solubility, octanol-water partition coefficient. |

| Toxicology (Human Health) | To assess potential adverse effects on humans. | Acute toxicity (oral, dermal, inhalation), chronic toxicity, carcinogenicity, reproductive/developmental toxicity studies. |

| Residues in Food and Feed | To determine residue levels in crops and livestock for MRL setting. | Supervised residue trials on crops, processing studies, livestock feeding studies. |

| Environmental Fate | To understand the persistence and movement in the environment. | Hydrolysis, photolysis, soil metabolism, mobility studies (adsorption/desorption). |

| Ecotoxicology | To assess risks to non-target organisms. | Avian and fish acute/chronic toxicity, aquatic invertebrate toxicity, honeybee toxicity, effects on soil organisms and non-target plants. |

Harmonization of Analytical Standards and Maximum Residue Level (MRL) Derivation

A critical aspect of regulatory science is ensuring that analytical methods for detecting chemical residues are reliable and standardized, and that MRLs for food commodities are established based on sound scientific principles.

Analytical Standards: Regulatory bodies require validated analytical methods for the enforcement of MRLs. researchgate.netnih.gov For Dichlorprop-p, methods are available to control residues in various commodities. researchgate.neteuropa.eu These methods often involve hydrolyzing any esters or conjugates of Dichlorprop-p to the parent acid form before analysis, ensuring all relevant residues are accounted for. apvma.gov.au The residue definition for enforcement purposes in the EU is "Dichlorprop (Sum of dichlorprop (including dichlorprop-P), its salts, esters and conjugates, expressed as dichlorprop)". researchgate.neteuropa.eu The methods must be sensitive enough to quantify residues at or below the established MRL, with a defined limit of quantification (LOQ). For example, in cereals, the validated LOQ is 0.01 mg/kg. researchgate.neteuropa.eu

MRL Derivation and Harmonization: MRLs are the highest level of a pesticide residue that is legally tolerated in or on food or feed when pesticides are applied correctly. They are established by regulatory authorities based on data from supervised residue trials and a thorough dietary risk assessment to ensure consumer safety. researchgate.net

In the European Union, EFSA is responsible for reviewing MRL applications and providing reasoned opinions. researchgate.netnih.gov For Dichlorprop-p, EFSA has reviewed and proposed modifications to MRLs for various crops, including citrus fruits and cereals, based on new data submitted by applicants. nih.goveuropa.eu For instance, following a recent evaluation, the MRLs for Dichlorprop-p in barley, oats, rye, and wheat were raised from 0.1 to 0.2 mg/kg, with the new levels applying from April 2025. agrinfo.euagrinfo.eu

While there is significant effort towards harmonization, MRLs can differ between countries and regions due to varying agricultural practices, dietary consumption patterns, and regulatory approaches. nih.gov The Codex Alimentarius Commission, established by the FAO and WHO, sets international food standards, including MRLs, to facilitate fair international trade and protect consumer health, though these are not always identical to national or regional MRLs. nih.govfao.org

Bridging Data Approaches in Ecotoxicological Assessments

In regulatory science, a "bridging data" or "read-across" approach is a method used to predict the properties or effects of one substance (the target chemical) by using data from one or more similar substances (source or analogue chemicals). canada.ca This approach is based on the assumption that structurally similar chemicals will have similar toxicological and ecotoxicological profiles. canada.ca It is a valuable tool for filling data gaps, reducing the need for animal testing, and making the regulatory process more efficient. altex.org